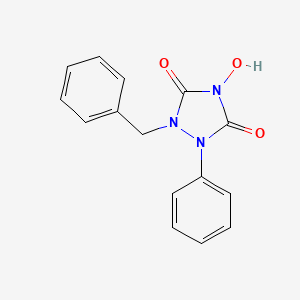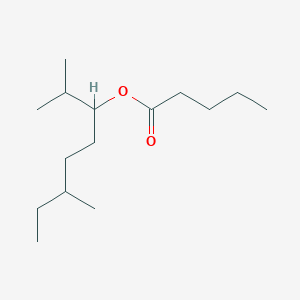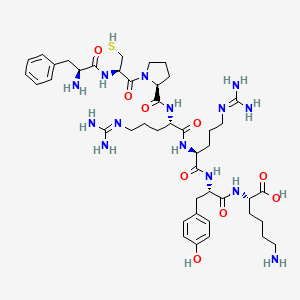
Nickel--tungsten (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel-tungsten (1/3) is a binary alloy composed of nickel and tungsten in a 1:3 ratio. This compound is known for its exceptional hardness, corrosion resistance, and high-temperature stability. It is widely used in various industrial applications, including coatings, catalysts, and high-strength materials.
准备方法
Synthetic Routes and Reaction Conditions
Nickel-tungsten (1/3) can be synthesized through various methods, including electrodeposition, chemical vapor deposition, and mechanical alloying. One common method is electrodeposition, where nickel and tungsten ions are co-deposited onto a substrate from an electrolyte solution. The electrolyte typically contains nickel sulfate, sodium tungstate, and a complexing agent such as citric acid. The process is carried out under controlled pH, temperature, and current density to achieve the desired composition and properties .
Industrial Production Methods
In industrial settings, nickel-tungsten (1/3) is often produced using high-temperature sintering or powder metallurgy techniques. These methods involve mixing nickel and tungsten powders in the desired ratio, followed by compaction and sintering at elevated temperatures. This process results in a dense, homogeneous alloy with excellent mechanical properties .
化学反应分析
Types of Reactions
Nickel-tungsten (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The alloy is particularly resistant to oxidation and corrosion, making it suitable for high-temperature applications.
Common Reagents and Conditions
Oxidation: Nickel-tungsten (1/3) can be oxidized in the presence of oxygen at high temperatures, forming nickel oxide and tungsten oxide.
Reduction: The alloy can be reduced using hydrogen gas at elevated temperatures to produce pure nickel and tungsten.
Substitution: Nickel-tungsten (1/3) can undergo substitution reactions with other metals, such as iron or cobalt, to form ternary alloys with enhanced properties
Major Products Formed
Oxidation: Nickel oxide (NiO) and tungsten oxide (WO3)
Reduction: Pure nickel (Ni) and tungsten (W)
Substitution: Ternary alloys such as nickel-iron-tungsten or nickel-cobalt-tungsten
科学研究应用
Nickel-tungsten (1/3) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in hydrogenation and dehydrogenation reactions.
Medicine: Explored for drug delivery systems and diagnostic tools, leveraging its stability and non-toxicity.
作用机制
The mechanism by which nickel-tungsten (1/3) exerts its effects is primarily related to its electronic structure and surface properties. The alloy’s high hardness and corrosion resistance are attributed to the strong bonding between nickel and tungsten atoms, which creates a stable and dense crystal lattice. In catalytic applications, the alloy’s surface provides active sites for chemical reactions, facilitating the adsorption and activation of reactant molecules .
相似化合物的比较
Nickel-tungsten (1/3) can be compared with other similar compounds, such as nickel-chromium and nickel-molybdenum alloys:
Nickel-chromium: Known for its excellent oxidation resistance and high-temperature strength, but less hard than nickel-tungsten (1/3).
Nickel-molybdenum: Offers good corrosion resistance and catalytic properties, but nickel-tungsten (1/3) has superior hardness and wear resistance
List of Similar Compounds
- Nickel-chromium (Ni-Cr)
- Nickel-molybdenum (Ni-Mo)
- Nickel-iron-tungsten (Ni-Fe-W)
- Nickel-cobalt-tungsten (Ni-Co-W)
Nickel-tungsten (1/3) stands out due to its unique combination of hardness, corrosion resistance, and high-temperature stability, making it a valuable material for a wide range of applications.
属性
CAS 编号 |
304021-50-9 |
|---|---|
分子式 |
NiW3 |
分子量 |
610.2 g/mol |
IUPAC 名称 |
nickel;tungsten |
InChI |
InChI=1S/Ni.3W |
InChI 键 |
ZPBFSNAKJNYHPL-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[W].[W].[W] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)
![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)


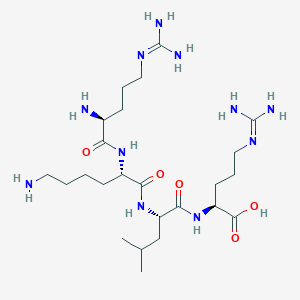
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate](/img/structure/B12571843.png)
![1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12571850.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea](/img/structure/B12571854.png)
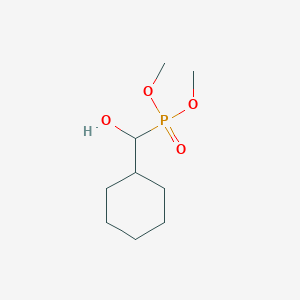
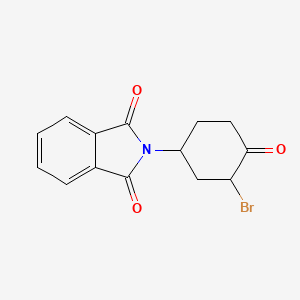
![2-(4-Methylpyridin-2-yl)-4-[2-[6-[6-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethenyl]pyridin-2-yl]pyridin-2-yl]ethenyl]pyridine](/img/structure/B12571870.png)
